molecular formula C18H20N2O4 B13644195 N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide

N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide

Katalognummer: B13644195
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: DYTOKIFQODXEJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with two hydroxyethyl groups and two carboxamide groups, making it a versatile molecule for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide typically involves the reaction of biphenyl-4,4’-dicarboxylic acid with diethanolamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The process may involve steps such as esterification, amidation, and purification to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield biphenyl-4,4’-dicarboxylic acid derivatives .

Wissenschaftliche Forschungsanwendungen

N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its role in drug delivery systems and as a potential pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Wirkmechanismus

The mechanism by which N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide exerts its effects involves interactions with specific molecular targets. The hydroxyethyl and carboxamide groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide stands out due to its combination of hydroxyethyl and carboxamide groups, which provide unique reactivity and potential for diverse applications. Its structural features make it a valuable compound for research and industrial purposes .

Eigenschaften

Molekularformel

C18H20N2O4

Molekulargewicht

328.4 g/mol

IUPAC-Name

N-(2-hydroxyethyl)-4-[4-(2-hydroxyethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C18H20N2O4/c21-11-9-19-17(23)15-5-1-13(2-6-15)14-3-7-16(8-4-14)18(24)20-10-12-22/h1-8,21-22H,9-12H2,(H,19,23)(H,20,24)

InChI-Schlüssel

DYTOKIFQODXEJE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)NCCO)C(=O)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.